molecular formula C18H15N3O4 B5105660 6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

Cat. No.: B5105660
M. Wt: 337.3 g/mol
InChI Key: LTMGPJMANGFVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst, followed by cyclization and oxidation steps .

Another approach is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-NITRO-4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C), or metal hydrides.

    Reduction: m-Chloroperbenzoic acid, potassium permanganate.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Reduction: Amino derivatives of the quinoline compound.

    Oxidation: Quinoline N-oxides.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure and fewer functional groups.

    Nitroquinoline: Similar structure but with nitro groups at different positions.

    Cyclopentaquinoline: Lacks the nitro groups but has a similar core structure.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .

Properties

IUPAC Name

6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-20(23)12-5-1-4-11(10-12)17-14-7-2-6-13(14)15-8-3-9-16(21(24)25)18(15)19-17/h1-6,8-10,13-14,17,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMGPJMANGFVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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